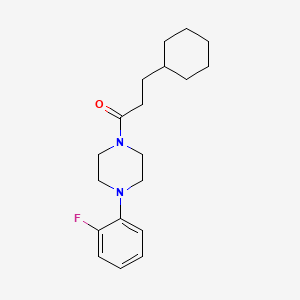![molecular formula C19H14ClNO3 B5829445 N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide, also known as CPFA, is a small molecule compound that has been synthesized for various scientific research purposes. It is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes such as cell growth, differentiation, and apoptosis. CPFA has been studied extensively for its potential therapeutic applications in cancer, inflammation, and other diseases.
作用機序
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has been shown to have several biochemical and physiological effects. In cancer cells, it can inhibit cell growth and induce apoptosis. In addition, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide can reduce the production of pro-inflammatory cytokines, leading to its potential use in treating inflammatory diseases. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has also been shown to have neuroprotective effects, as it can reduce the accumulation of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has several advantages for lab experiments, including its potency and specificity for CK2. It can be used to study the role of CK2 in various cellular processes, including cancer and inflammation. However, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has some limitations, including its solubility and stability, which can affect its efficacy in experiments. Additionally, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide may have off-target effects, which can complicate its use in experiments.
将来の方向性
There are several future directions for N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide research, including its potential use in combination therapy for cancer and inflammation. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide may also be used in drug discovery to develop more potent and specific CK2 inhibitors. Additionally, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide may be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide in these areas.
Conclusion:
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide is a small molecule compound that has been synthesized for various scientific research purposes. It is a potent inhibitor of the protein kinase CK2, which has potential therapeutic applications in cancer, inflammation, and other diseases. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has several advantages for lab experiments, including its potency and specificity for CK2. However, it also has some limitations, including its solubility and stability. There are several future directions for N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide research, including its potential use in combination therapy for cancer and inflammation and drug discovery to develop more potent and specific CK2 inhibitors.
合成法
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide can be synthesized using various methods, including the reaction of 4-chlorophenol, 4-chlorobenzaldehyde, and 2-furylacrylic acid in the presence of a base catalyst. The reaction yields N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide as a yellow solid, which can be purified by recrystallization or column chromatography. The purity and identity of the compound can be confirmed by NMR, IR, and mass spectrometry.
科学的研究の応用
N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has been used extensively in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has also been studied for its anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines. Additionally, N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-[4-(4-chlorophenoxy)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-14-3-7-17(8-4-14)24-18-9-5-15(6-10-18)21-19(22)12-11-16-2-1-13-23-16/h1-13H,(H,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMRWQPRSCLOTD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5829365.png)
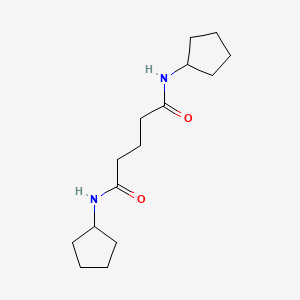
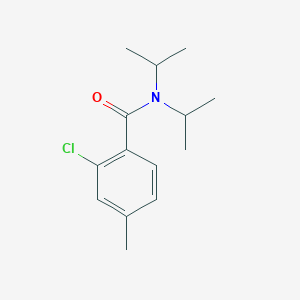
![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
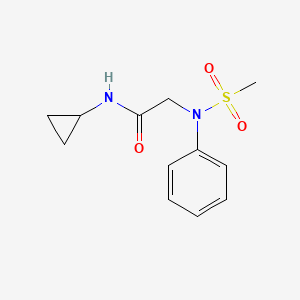
![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
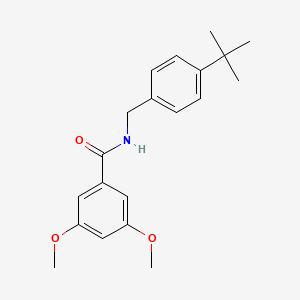
![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)
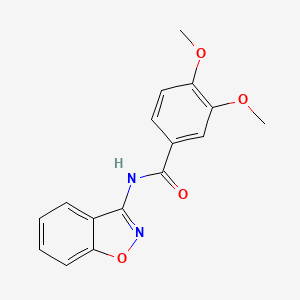
![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)
![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)

![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
